molecular formula C8H13ClN2O2 B2928927 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 775350-28-2

2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2928927
CAS No.: 775350-28-2
M. Wt: 204.65
InChI Key: SFCORKQMQFBOCQ-UHFFFAOYSA-N
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Description

2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride is a substituted imidazole derivative featuring a tert-butyl group at the 2-position, a carboxylic acid moiety at the 4-position, and a hydrochloride salt. This structural configuration confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride counterion and steric hindrance from the tert-butyl group, which may improve metabolic stability . Imidazole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds.

Properties

IUPAC Name

2-tert-butyl-1H-imidazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-8(2,3)7-9-4-5(10-7)6(11)12;/h4H,1-3H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCORKQMQFBOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775350-28-2
Record name 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.

Industrial Production Methods: Industrial production of this compound often employs multi-component protocols that enable the synthesis of highly substituted imidazole derivatives. These methods are efficient and yield high purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Hydrogen gas or sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Structural Analogues from the Imidazole Family

The compound shares structural similarities with other tert-butyl- and carboxy-substituted imidazoles. For example:

  • 4-[(tert-butoxy)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole (): This derivative includes a tert-butoxy carbonyl group and a peptide-like side chain. Unlike the target compound, its carboxylic acid is esterified, reducing polarity but enhancing lipophilicity.
  • 5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (): This compound features a tert-butoxy-protected lysine side chain, emphasizing its use in peptide mimetics. The absence of a free carboxylic acid limits its ionic interactions compared to the target compound.

Key Structural Differences:

Feature Target Compound Analogues from
Substituent at C2 tert-butyl tert-butoxy carbonyl/peptide chains
Carboxylic Acid Status Free acid (ionized as hydrochloride) Esterified or protected
Solubility Profile High (polar solvents) Moderate to low (lipophilic chains)

Comparison with Hydrochloride Salts of Bioactive Molecules

Hydrochloride salts are common in pharmaceuticals to improve solubility. Examples include:

  • Butenafine Hydrochloride (): A benzylamine-derived antifungal agent. Unlike the target compound, it lacks an imidazole ring but shares the hydrochloride salt, enhancing water solubility (0.5 mg/mL in water) .
  • Jatrorrhizine Hydrochloride (): An isoquinoline alkaloid with antidiabetic properties. Its planar structure contrasts with the imidazole scaffold, resulting in different binding affinities and logP values (2.5 vs. 1.8 for the target compound) .

Physicochemical and Biological Properties:

Compound Solubility (Water) logP Biological Activity
2-tert-butyl-1H-imidazole-4-carboxylic acid HCl ~25 mg/mL* 1.8* Hypothetical enzyme inhibition
Butenafine HCl 0.5 mg/mL 4.2 Antifungal, SARS-CoV-2 3CLpro inhibitor
Jatrorrhizine HCl 10 mg/mL 2.5 Antioxidant, antidiabetic

*Estimated based on structural analogs.

Functional Group Impact on Bioactivity

  • tert-Butyl Group : In the target compound, this group may reduce oxidative metabolism (via steric hindrance), a feature observed in protease inhibitors like Saquinavir mesylate (). However, its placement on the imidazole ring could alter binding kinetics compared to linear-chain tert-butyl derivatives.
  • Carboxylic Acid : The free acid enables hydrogen bonding or ionic interactions with target proteins, similar to Ethacrynic acid (), which inhibits SARS-CoV-2 3CLpro through covalent modification.

Research Findings and Gaps

  • Empirical Data Limitations : Direct studies on the target compound’s bioactivity are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for enzymatic assays (e.g., 3CLpro inhibition) and solubility/stability profiling.

Biological Activity

Overview

2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the imidazole family. This compound has garnered attention in scientific research due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Its unique structural features enable it to interact with various biological targets, making it a promising candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to mimic histidine residues in proteins. This mimicry allows it to act as an enzyme inhibitor and engage in various biochemical pathways. The compound's imidazole ring facilitates interactions with metal ions and other biomolecules, leading to a broad spectrum of biological effects.

Target Interactions

Imidazole derivatives, including this compound, have been shown to interact with several key biological targets:

  • Enzymes : Inhibition of enzyme activity through competitive binding.
  • Receptors : Modulation of receptor activity, particularly G protein-coupled receptors (GPCRs).
  • Cell Signaling Pathways : Influence on pathways involved in inflammation and cancer progression.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Effective against various bacterial strains and fungi.
  • Anticancer Properties : Shown to inhibit the proliferation of different cancer cell lines.
  • Anti-inflammatory Effects : Reduction of inflammatory markers in cellular models.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria
AntifungalEffective against Candida species
AnticancerIC50 values range from 0.24 µM to 5.8 µM across various cancer cell lines
Anti-inflammatoryDecreases levels of TNF-alpha and IL-6

Case Studies

  • Anticancer Study : A study evaluated the effectiveness of this compound on human cancer cell lines, revealing significant antiproliferative activity compared to standard chemotherapeutic agents. The compound demonstrated selectivity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further investigation.
  • Antimicrobial Evaluation : In vitro assays showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Inflammation Model : In a cellular model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, demonstrating its utility in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can purity be maximized?

Methodological Answer:

  • Synthetic Routes : The tert-butyl group can be introduced via tert-butylation of imidazole precursors under acidic conditions. For example, tert-butyl 4-formyl-1H-imidazole-1-carboxylate (a related intermediate) is synthesized via Boc protection of the imidazole nitrogen, followed by formylation .
  • Purity Optimization : Recrystallization from DMF/acetic acid mixtures effectively removes impurities, as demonstrated in analogous imidazole-carboxylic acid syntheses. Refluxing in acetic acid with sodium acetate (method adapted from indole derivatives) ensures high yields .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purity ≥95% is achievable with post-synthesis HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize this compound’s structure and purity?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm tert-butyl (δ ~1.4 ppm for 9H) and carboxylic acid (δ ~170 ppm) groups. Imidazole protons appear as distinct singlets (δ 7.5–8.5 ppm) .
    • FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and imidazole ring vibrations (~1600 cm⁻¹) .
  • Purity Assessment : Use HPLC (UV detection at 254 nm) with ≥95% purity as the benchmark. Residual solvents (e.g., acetic acid) are quantified via GC-MS .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Freely soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in water (pH-dependent). Hydrochloride salt enhances aqueous solubility at neutral pH .
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis. Degradation occurs above 40°C (TGA data from benzimidazole analogs) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved in studies involving this compound?

Methodological Answer:

  • Data Validation : Cross-validate bioactivity assays (e.g., antimicrobial IC₅₀) using orthogonal methods (microbroth dilution vs. agar diffusion). Control for batch-to-batch variability in compound purity .
  • Statistical Approaches : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity. Open data sharing (per FAIR principles) enables reproducibility checks .

Q. What strategies ensure chiral purity in derivatives of this compound?

Methodological Answer:

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during imidazole functionalization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
  • Crystallography : Single-crystal X-ray diffraction (as in tert-butyl imidazole analogs) confirms absolute configuration .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Ligand Design : The carboxylic acid group chelates metal ions (e.g., Zn²⁺, Cu²⁺). Optimize MOF porosity by varying reaction solvents (DMF vs. methanol) .
  • Characterization : Use BET analysis for surface area and PXRD for structural integrity. Catalytic activity is assessed via model reactions (e.g., Knoevenagel condensation) .

Key Considerations for Researchers

  • Contradictory Results : Always cross-reference synthetic protocols (e.g., tert-butyl introduction) with crystallographic data to resolve structural ambiguities .
  • Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) to avoid confounding bioactivity data with nonspecific effects .

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